N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide
Description
N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its spirocyclic structure. Spiro compounds are unique due to their rigid, three-dimensional frameworks, which often impart distinct chemical and biological properties. This compound, in particular, features a spiro linkage between a cyclopropane and an indene moiety, with a phenylcyclobutyl group attached to the nitrogen atom of the carboxamide.
Properties
IUPAC Name |
N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-21(23-18-12-17(13-18)15-6-2-1-3-7-15)20-14-22(20)11-10-16-8-4-5-9-19(16)22/h1-9,17-18,20H,10-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCWWHYURYHBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)NC3CC(C3)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the spirocyclic core, followed by functionalization to introduce the phenylcyclobutyl and carboxamide groups. Key steps may include:
Cyclopropanation: Formation of the cyclopropane ring through a [2+1] cycloaddition reaction.
Spirocyclization: Construction of the spiro linkage via intramolecular cyclization.
Functional Group Introduction: Attachment of the phenylcyclobutyl group and formation of the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The phenylcyclobutyl group could enhance binding affinity through hydrophobic interactions, while the carboxamide moiety might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-indene]: Shares the spiro linkage but lacks the phenylcyclobutyl and carboxamide groups.
N-phenylspiro[cyclopropane-1,2’-indene]-1’-carboxamide: Similar structure but without the cyclobutyl group.
Uniqueness
N-(3-phenylcyclobutyl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is unique due to its combination of a spirocyclic core, a phenylcyclobutyl group, and a carboxamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
